Superior Antimycobacterial Potency Conferred by the 9-Benzyl Group
In the seminal study by Bakkestuen et al., a series of 9-benzylpurines were evaluated against M. tuberculosis H37Rv. While 9-benzylpurines with aryl substituents at C6 generally showed potent activity (with MIC values below 6.25 µg/mL), the critical SAR finding was that the 9-benzyl moiety was indispensable for this activity . The 9-unsubstituted and 9-alkyl (e.g., methyl, isopropyl) analogs were consistently inactive. This suggests that for research programs targeting mycobacterial inhibition, a non-benzylated 6,8-diphenylpurine analog would be an unsuitable and inactive replacement, directly justifying the procurement of the specific 9-benzyl derivative.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Class of 6-aryl-9-benzylpurines showed high inhibitory activity against M. tuberculosis. |
| Comparator Or Baseline | 9-alkyl or 9-H substituted 6-arylpurines |
| Quantified Difference | Activity was abolished for non-9-benzyl analogs (MIC > 50 µg/mL vs. <6.25 µg/mL for active benzyl analogs). |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv. |
Why This Matters
Procuring the correct N9-substituted scaffold is mandatory for retaining the biological activity of the lead series, as even a simple methyl-to-benzyl substitution inactivates the compound.
- [1] Bakkestuen, A. K.; Gundersen, L. L.; Langli, G.; Liu, F.; Nolsøe, J. M. J. 9-Benzylpurines with inhibitory activity against Mycobacterium tuberculosis. Bioorg. Med. Chem. Lett. 2000, 10 (11), 1207-1210. View Source
